Acetochloro-alpha-D-mannose

Overview

Description

It is a crystalline powder with a molecular formula of C14H19ClO9 and a molecular weight of 366.75 . This compound is primarily used in research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetochloro-alpha-D-mannose is synthesized through the acetylation of mannose followed by chlorination. The process involves the following steps:

Acetylation: Mannose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form tetra-O-acetyl-D-mannose.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetochloro-alpha-D-mannose undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols, to form various derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to form mannose and acetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), and thiols. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with NaOH would yield mannose and sodium acetate.

Hydrolysis: The primary products are mannose and acetic acid.

Scientific Research Applications

Chemical Applications

Intermediate in Synthesis

Acetochloro-alpha-D-mannose serves as an intermediate in the synthesis of various mannose derivatives and glycosides. Its unique structure allows it to participate in substitution reactions and hydrolysis, making it valuable for creating complex carbohydrates used in pharmaceuticals and biotechnology.

| Reaction Type | Products |

|---|---|

| Substitution Reactions | Mannose and sodium acetate |

| Hydrolysis | Mannose and acetic acid |

Biological Applications

Carbohydrate Metabolism Studies

This compound is utilized as a tool for studying carbohydrate metabolism and glycosylation processes. It helps researchers understand how sugars interact with proteins and other biomolecules, which is critical for developing therapeutics targeting carbohydrate-related diseases.

Cellular Effects

Research indicates that this compound influences lipid metabolism through the PI3K/Akt/mTOR signaling pathway, potentially leading to therapeutic applications in conditions like hepatic steatosis.

Medical Applications

Therapeutic Development

The research surrounding this compound contributes to the development of therapeutic agents targeting mannose-specific pathways. For instance, D-mannose, a related compound, has been studied for its efficacy in preventing urinary tract infections (UTIs) by inhibiting bacterial adhesion to the urinary tract lining . Clinical trials have shown that D-mannose can reduce recurrence rates of UTIs significantly compared to traditional antibiotic treatments .

Industrial Applications

Production of Mannose-based Polymers

In industrial settings, this compound is used in the production of mannose-based polymers and other chemicals. Its ability to undergo various chemical transformations makes it suitable for large-scale manufacturing processes.

Case Studies

- Efficacy in UTI Prevention

-

Impact on Hepatic Steatosis

- Investigations into the metabolic effects of D-mannose derivatives suggest that they may play a role in reducing lipid accumulation in liver cells, presenting an opportunity for therapeutic intervention in metabolic disorders.

Mechanism of Action

The mechanism of action of acetochloro-alpha-D-mannose involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into glycoproteins and glycolipids, affecting various cellular processes. The compound’s acetyl and chloro groups facilitate its incorporation into these molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Acetobromo-alpha-D-mannose: Similar to acetochloro-alpha-D-mannose but with a bromine atom instead of chlorine.

Acetoiodo-alpha-D-mannose: Contains an iodine atom instead of chlorine.

Acetofluoro-alpha-D-mannose: Contains a fluorine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the chlorine atom, which influences its chemical behavior and applications. The chlorine atom makes it more reactive in substitution reactions compared to its bromine, iodine, and fluorine counterparts .

Biological Activity

Acetochloro-alpha-D-mannose is a derivative of D-mannose, a naturally occurring monosaccharide that plays significant roles in biological systems. This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and potential therapeutic applications.

Overview of D-Mannose

D-mannose is known for its involvement in various biological processes, including immune regulation and cell signaling. It is particularly recognized for its role in preventing urinary tract infections (UTIs) by inhibiting the adhesion of pathogens like Escherichia coli to the urinary tract epithelium .

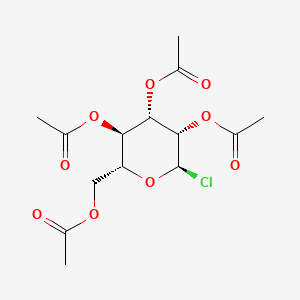

Chemical Structure and Properties

The chemical structure of this compound includes an acetyl group and a chlorine atom attached to the mannose molecule. This modification can enhance its biological activity compared to D-mannose alone.

Biological Activity

1. Antimicrobial Properties

This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis in microbial cells .

2. Effects on Tumor Cells

Studies have demonstrated that this compound can reduce tumor cell proliferation. It appears to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways that lead to programmed cell death . This property positions it as a potential adjunct in cancer therapy.

3. Immune Modulation

This compound may enhance immune responses by acting as a prebiotic. It promotes the growth of beneficial gut microbiota, which in turn supports immune function and may help in managing conditions like type 1 diabetes and other immune-related disorders .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against E. coli strains isolated from UTI patients. The results showed a significant reduction in bacterial adhesion to uroepithelial cells when treated with this compound compared to untreated controls .

Case Study 2: Tumor Cell Apoptosis

A study involving human colon adenocarcinoma cells demonstrated that treatment with this compound resulted in a 45% decrease in cell viability after 48 hours. The mechanism was linked to the activation of caspase-3, indicating the induction of apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Adhesion : By mimicking host cell surface carbohydrates, it prevents bacterial adhesion.

- Induction of Apoptosis : Activating apoptotic pathways leads to cancer cell death.

- Prebiotic Effects : Enhancing gut microbiota diversity supports overall health.

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing acetochloro-α-D-mannose, and how can purity be validated?

- Methodology : Synthesis typically involves acetylation and chlorination of α-D-mannose under anhydrous conditions. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) to quantify impurities .

- Critical Data : Compare retention times against known standards and monitor characteristic NMR peaks (e.g., anomeric proton at δ 5.2–5.5 ppm and acetyl groups at δ 2.0–2.2 ppm) .

Q. Which analytical techniques are most effective for characterizing acetochloro-α-D-mannose in aqueous solutions?

- Methodology : Use mass spectrometry (MS) for molecular weight confirmation and infrared (IR) spectroscopy to detect functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹). Dynamic light scattering (DLS) can assess aggregation in aqueous media .

- Data Interpretation : Cross-reference spectral data with databases like PubChem or SciFinder to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory results in glycosylation efficiency studies involving acetochloro-α-D-mannose be resolved?

- Experimental Design : Control variables such as reaction temperature, solvent polarity, and catalyst type. Use a fractional factorial design to identify interactions between variables .

- Data Analysis : Apply statistical tools (e.g., ANOVA or t-tests) to compare yields under different conditions. Replicate experiments with purified batches to rule out impurity interference .

Q. What strategies optimize the stability of acetochloro-α-D-mannose during long-term storage?

- Methodology : Test stability under inert atmospheres (N₂ or Ar), varying temperatures (−20°C vs. 4°C), and desiccants (silica gel vs. molecular sieves). Monitor degradation via HPLC and kinetic studies .

- Critical Findings : Stability is highly pH-dependent; buffered anhydrous solvents (e.g., dry DMF) reduce hydrolysis rates .

Q. How can computational modeling predict the reactivity of acetochloro-α-D-mannose in enzymatic systems?

- Approach : Use density functional theory (DFT) to calculate energy barriers for glycosidic bond formation. Validate models with experimental kinetics (e.g., stopped-flow spectrophotometry) .

- Data Integration : Compare computed activation energies with empirical Arrhenius plots to refine predictive accuracy .

Q. Data Management and Reproducibility

Q. What are the best practices for documenting experimental protocols involving acetochloro-α-D-mannose?

- Guidelines : Follow the ACS Style Guide for detailing reagents (purity, lot numbers), instrument parameters (e.g., HPLC gradient profiles), and statistical methods. Include raw data in appendices for transparency .

- Reproducibility : Use version-controlled electronic lab notebooks (ELNs) and share datasets via repositories like Zenodo or Figshare .

Q. How should researchers address batch-to-batch variability in acetochloro-α-D-mannose synthesis?

- Quality Control : Implement strict reaction monitoring (e.g., in situ IR) and standardized purification workflows. Perform principal component analysis (PCA) on NMR/MS data to identify outlier batches .

Q. Ethical and Methodological Pitfalls

Q. What common errors occur in interpreting kinetic data for acetochloro-α-D-mannose reactions?

- Pitfalls : Overlooking solvent viscosity effects on reaction rates or misapplying pseudo-first-order approximations.

- Solutions : Use control experiments with inert analogs (e.g., acetylated mannose without Cl) to isolate kinetic contributions .

Q. How can researchers ensure ethical compliance when using acetochloro-α-D-mannose in biological assays?

- Protocols : Adhere to institutional biosafety guidelines (e.g., BSL-2 for cell-based studies) and disclose hazards (e.g., chlorinated byproducts) in risk assessments .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPSIUIJNAJDV-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.